Levonadifloxacin

Antibacterial Clinical Trial ABSSSI

Levonadifloxacin (WCK 771) preferentially targets DNA gyrase in S. aureus, overcoming fluoroquinolone resistance in MRSA/QRSA. Its bactericidal activity is enhanced in acidic environments (≥8-fold MIC reduction at pH 5.5), enabling intracellular and biofilm-associated infection research. High ELF penetration supports respiratory models. Available as IV formulation with oral prodrug for seamless inpatient-to-outpatient transition studies.

Molecular Formula C19H21FN2O4
Molecular Weight 360.4 g/mol
CAS No. 154357-42-3
Cat. No. B139917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevonadifloxacin
CAS154357-42-3
Synonymslevonadifloxacin
Molecular FormulaC19H21FN2O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O
InChIInChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m0/s1
InChIKeyJYJTVFIEFKZWCJ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levonadifloxacin (WCK 771): Broad-Spectrum Anti-MRSA Benzoquinolizine Fluoroquinolone for Gram-Positive Infections


Levonadifloxacin (WCK 771) is a novel antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones [1]. It was developed to address infections caused by multidrug-resistant Gram-positive pathogens, with a particular focus on methicillin-resistant Staphylococcus aureus (MRSA) [2]. Chemically, it is the (S)-enantiomer of the racemic drug nadifloxacin and is formulated as an L-arginine salt for intravenous administration, with an oral prodrug, alalevonadifloxacin (WCK 2349) [3]. It received initial approval in India for the treatment of complicated skin and soft-tissue infections, concurrent bacteraemia, and diabetic foot infections [4].

Why Levonadifloxacin is Not Interchangeable with Levofloxacin or Moxifloxacin


Substituting levonadifloxacin with other fluoroquinolones like levofloxacin or moxifloxacin is not scientifically sound due to critical differences in their mechanisms of action and resulting antimicrobial spectra. While many older fluoroquinolones lack clinically meaningful activity against MRSA and quinolone-resistant S. aureus (QRSA), levonadifloxacin was specifically engineered to overcome these limitations. It achieves this through preferential targeting of DNA gyrase in S. aureus, an enzyme that is often mutated in fluoroquinolone-resistant strains, rather than relying primarily on topoisomerase IV [1]. This divergent mechanism confers potent activity against MRSA and QRSA, which are frequently resistant to levofloxacin and moxifloxacin [2]. Furthermore, its activity is enhanced under acidic conditions like those found in phagosomes and abscesses, a stark contrast to comparator quinolones that lose potency in such environments [3]. These mechanistic and phenotypic differences render generic substitution based on class alone ineffective and potentially detrimental to patient outcomes.

Levonadifloxacin Comparative Efficacy and Safety: Quantitative Evidence vs. Linezolid, Levofloxacin, Moxifloxacin, and Ciprofloxacin


Non-Inferior Clinical Efficacy vs. Linezolid in Phase 3 ABSSSI Trial

In a Phase 3, multicenter, randomized, open-label study (N=500) for acute bacterial skin and skin structure infections (ABSSSI), levonadifloxacin (IV and oral) demonstrated non-inferiority to linezolid (IV and oral). The clinical cure rate at Test of Cure (TOC) for MRSA patients was numerically higher for levonadifloxacin at 95.0% compared to 89.3% for linezolid [1]. In the IV subgroup, clinical cure rates were 91.0% for levonadifloxacin versus 87.8% for linezolid, a treatment difference of 3.2% (95% CI: -4.5 to 10.9) [2].

Antibacterial Clinical Trial ABSSSI

Superior In Vitro Potency Against S. aureus Compared to Levofloxacin, Moxifloxacin, and Ciprofloxacin

At physiological pH (7.4), the minimum inhibitory concentration (MIC) of levonadifloxacin against tested S. aureus strains was 2 times lower than moxifloxacin, 8 times lower than levofloxacin, and 16 times lower than ciprofloxacin [1]. Against a broader panel of Staphylococci spp., levonadifloxacin showed an MIC50/90 of 0.5/1 mg/L, compared to 2/2 mg/L for moxifloxacin and 8/8 mg/L for levofloxacin [2]. In a separate study of 793 S. aureus isolates from India, the potency of levonadifloxacin (MIC50/90: 0.25/0.5 mg/L) was 16 times superior compared with levofloxacin [3].

Antibacterial MIC Staphylococcus aureus

Enhanced Intracellular Bactericidal Activity in Acidic Environments vs. Other Fluoroquinolones

In a study using THP-1 monocytes, the MIC of levonadifloxacin at an acidic pH of 5.5 (mimicking the phagosomal environment) was reduced by ≥8-fold compared to its MIC at pH 7.4. In contrast, the comparator fluoroquinolones moxifloxacin, levofloxacin, and ciprofloxacin all showed a fourfold elevation in MIC at pH 5.5, indicating a loss of potency [1]. Under these intracellular conditions, levonadifloxacin achieved a 90-99% reduction (1.0-2.0 log10 kill) of intracellular MSSA and MRSA, an effect that was better overall than the comparator quinolones [1].

Antibacterial Intracellular Activity pH-dependent Activity

High Pulmonary Penetration: Epithelial Lining Fluid (ELF) Concentrations Exceed Plasma

In a study of healthy volunteers, the penetration ratio of levonadifloxacin from plasma into epithelial lining fluid (ELF) after oral administration of its prodrug alalevonadifloxacin (1000 mg BID for 5 days) was 7.66. This indicates that concentrations in the lung compartment are more than seven times higher than those in plasma [1]. This is a critical PK/PD parameter for treating lower respiratory tract infections.

Pharmacokinetics Tissue Penetration Respiratory Infection

High Oral Bioavailability of Prodrug Enables IV-to-Oral Switch

The oral prodrug alalevonadifloxacin demonstrates excellent bioavailability, approximately 90%, and its pharmacokinetic profile closely mirrors that of intravenous levonadifloxacin [1]. This high bioavailability facilitates seamless switching between IV and oral therapy without dose adjustment, a significant advantage for patient management and hospital logistics. In contrast, many other MRSA therapies (e.g., vancomycin, daptomycin) lack an effective oral formulation, often necessitating prolonged hospitalization or complex outpatient parenteral antibiotic therapy (OPAT).

Pharmacokinetics Bioavailability Prodrug

Favorable Preclinical Cardiac and CNS Safety Profile vs. Fluoroquinolone Class Concerns

Preclinical safety studies showed that levonadifloxacin did not produce adverse effects on the central nervous system (including seizures) or the cardiovascular system (as assessed by hERG assay and monkey telemetry) following single doses [1]. A supratherapeutic dose study in humans also concluded that alalevonadifloxacin is not likely to elicit clinically significant QT prolongation [2]. This profile is relevant given the well-documented CNS and cardiac safety concerns associated with the broader fluoroquinolone class, which have led to FDA and EMA warnings.

Safety Cardiotoxicity Neurotoxicity

Levonadifloxacin: Key Application Scenarios in Research and Clinical Development


Clinical Management of ABSSSI and Diabetic Foot Infections with Suspected or Confirmed MRSA

Based on Phase 3 clinical trial data demonstrating non-inferiority to linezolid in ABSSSI, including a 95.0% clinical cure rate in the MRSA subgroup [1], levonadifloxacin (IV and oral) is an approved and effective option for these indications. Its dual IV/oral formulation facilitates early discharge and outpatient management, a key logistical and economic consideration [2].

Treatment of Infections Caused by Fluoroquinolone-Resistant Staphylococcus aureus

Levonadifloxacin retains potent in vitro activity against clinical isolates of levofloxacin-resistant S. aureus, with an MIC50/90 of 1/1 mg/L, which is 8- to 16-fold lower than levofloxacin itself [REFS-3, REFS-4]. This makes it a targeted therapeutic option for infections where resistance to older fluoroquinolones is confirmed or suspected, providing a new tool against difficult-to-treat strains [5].

Empirical Therapy for Hospital-Acquired and Ventilator-Associated Pneumonia (HAP/VAP)

The high penetration of levonadifloxacin into epithelial lining fluid (ELF), with a penetration ratio of 7.66 relative to plasma [6], supports its potential for treating lower respiratory tract infections, including pneumonia caused by MRSA. This pharmacokinetic advantage is complemented by its potent anti-MRSA activity and availability in both IV and oral formulations [7].

Research on Intracellular and Biofilm-Associated Staphylococcal Infections

Levonadifloxacin's unique property of enhanced bactericidal activity in acidic environments (≥8-fold MIC reduction at pH 5.5) [8] makes it a compelling tool for investigating the eradication of intracellular S. aureus reservoirs and biofilm-associated infections. Researchers can leverage this compound to study novel treatment strategies for chronic or recurrent infections where conventional antibiotics often fail.

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